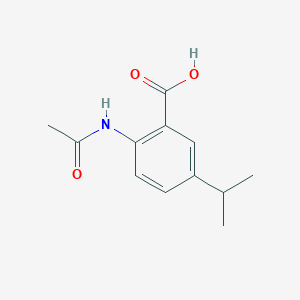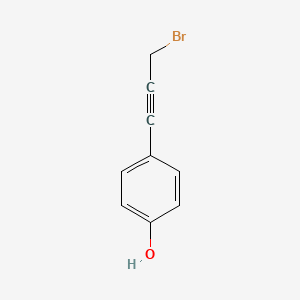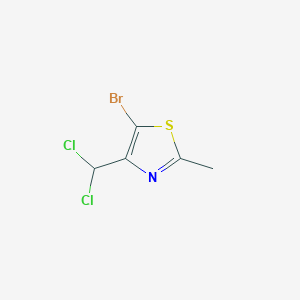![molecular formula C13H15N3O4 B8590608 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol
Vue d'ensemble
Description
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group on the quinoline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol typically involves the reaction of 3-nitroquinoline with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-nitroquinoline
Reagent: Ethylene glycol
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Solvent: Ethanol or methanol
Reaction Conditions: Elevated temperature (e.g., 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Reduction: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group on the quinoline ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound may also inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Chloroquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Bromoquinolin-4-yl)amino]ethoxy}ethanol
Uniqueness
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to form amino derivatives, providing a versatile platform for further chemical modifications. Additionally, the compound’s potential antimicrobial and antimalarial properties make it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
2-[2-[(3-nitroquinolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H15N3O4/c17-6-8-20-7-5-14-13-10-3-1-2-4-11(10)15-9-12(13)16(18)19/h1-4,9,17H,5-8H2,(H,14,15) |
Clé InChI |
GIMOZEZILXBIEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCOCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
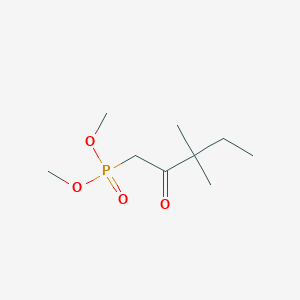

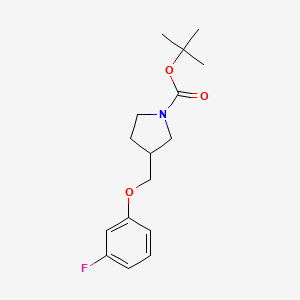
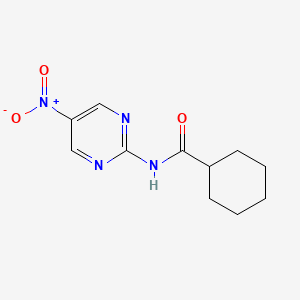
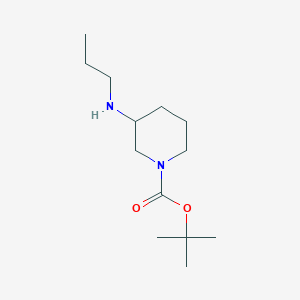
![5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)

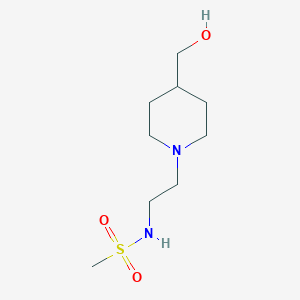
![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
